molecular formula C14H13N3O2 B1587392 4-amino-N-(4-carbamoylphenyl)benzamide CAS No. 74441-06-8

4-amino-N-(4-carbamoylphenyl)benzamide

Cat. No. B1587392
CAS RN: 74441-06-8
M. Wt: 255.27 g/mol
InChI Key: FSPYMSUDIVFOHY-UHFFFAOYSA-N
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Description

4-amino-N-(4-carbamoylphenyl)benzamide belongs to the class of organic compounds known as benzanilides. These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .


Synthesis Analysis

An efficient two-step synthetic route for the preparation of 4-amino-N-(4-carbamoylphenyl)benzamide has been described. The synthetic pathway reflects requirements that are important for industrial applications. The overall yield was higher than 78% .


Molecular Structure Analysis

The molecular structure of 4-amino-N-(4-carbamoylphenyl)benzamide is represented by the InChI code 1S/C14H13N3O2/c15-11-5-1-10 (2-6-11)14 (19)17-12-7-3-9 (4-8-12)13 (16)18/h1-8H,15H2, (H2,16,18) (H,17,19) .


Chemical Reactions Analysis

The synthesis of 4-amino-N-(4-carbamoylphenyl)benzamide was designed as a two-step reaction with isolation of N-(4-carbamoylphenyl)-4-nitrobenzamide as an intermediate .


Physical And Chemical Properties Analysis

The molecular weight of 4-amino-N-(4-carbamoylphenyl)benzamide is 255.28 .

Scientific Research Applications

Industrial Applications

4-amino-N-(4-carbamoylphenyl)benzamide has been utilized in the development of industrial applications, particularly in the synthesis of pigments. An efficient two-step synthetic route has been developed for the preparation of Pigment Yellow 181, an important intermediate, using 4-amino-N-(4-carbamoylphenyl)benzamide. This process reflects essential requirements for industrial applications, such as improved yields and procedures, achieving an overall yield higher than 78% (Pejchal & Imramovský, 2013).

Antioxidant Activity

The compound has been studied for its antioxidant activity. Amino-substituted benzamide derivatives, including 4-amino-N-(4-carbamoylphenyl)benzamide, are noted for their capacity to act as powerful antioxidants by scavenging free radicals. Understanding their electrochemical oxidation mechanisms is crucial for comprehending their free radical scavenging activity. Research has shown that the primary amino group in these compounds undergoes a pH-dependent oxidation process, contributing to their antioxidant properties (Jovanović et al., 2020).

Application in Medicinal Chemistry

The compound has potential applications in medicinal chemistry, demonstrated through the synthesis of various derivatives. For instance, N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides have been synthesized using 4-aminophenazone, showing potential biological applications and inhibitory potential against human recombinant alkaline phosphatase and human and rat ecto-5′-nucleotidases. These findings suggest considerable interest in further applications in medicinal chemistry (Saeed et al., 2015).

Application in Polymer Research

In the field of polymer research, 4-amino-N-(4-carbamoylphenyl)benzamide has been used in the preparation and characterization of novel polyimide films. A novel diamine monomer containing this compound was synthesized to modify polyimide, resulting in films with excellent mechanical properties and thermal stability. This demonstrates the utility of 4-amino-N-(4-carbamoylphenyl)benzamide in enhancing the properties of polymeric materials (Luo et al., 2011).

Safety And Hazards

While specific safety and hazard information for 4-amino-N-(4-carbamoylphenyl)benzamide is not available, it’s generally recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

properties

IUPAC Name

4-amino-N-(4-carbamoylphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2/c15-11-5-1-10(2-6-11)14(19)17-12-7-3-9(4-8-12)13(16)18/h1-8H,15H2,(H2,16,18)(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSPYMSUDIVFOHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20995964
Record name 4-Amino-N-(4-carbamoylphenyl)benzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20995964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-N-(4-carbamoylphenyl)benzamide

CAS RN

74441-06-8
Record name 4-Amino-N-[4-(aminocarbonyl)phenyl]benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74441-06-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-N-(4-(aminocarbonyl)phenyl)benzamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074441068
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Amino-N-(4-carbamoylphenyl)benzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20995964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-N-[4-(aminocarbonyl)phenyl]benzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.070.773
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
V Pejchal, A Imramovský - Research on Chemical Intermediates, 2013 - Springer
An efficient two-step synthetic route for preparation of the important Pigment Yellow 181 intermediate 4-amino-N-(4-carbamoylphenyl)benzamide is described. The synthetic pathway …
Number of citations: 5 link.springer.com

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